molecular formula C16H18N6O3S3 B11296543 2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11296543
M. Wt: 438.6 g/mol
InChI Key: FQWUMJDHOBDQMG-UHFFFAOYSA-N
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Description

2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features both triazole and thiazole rings These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceutical compounds

Preparation Methods

The synthesis of 2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the triazole intermediate with phenylmethanesulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea.

    Coupling of the Triazole and Thiazole Rings: The final step involves the coupling of the triazole and thiazole intermediates through a nucleophilic substitution reaction.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential as an enzyme inhibitor or receptor modulator.

    Medicine: Due to the presence of sulfonamide and thiazole groups, it may exhibit antimicrobial, antifungal, or anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The thiazole and triazole rings can interact with nucleic acids or proteins, potentially disrupting their function.

Comparison with Similar Compounds

Similar compounds include other triazole and thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial agent with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Compared to these compounds, 2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE is unique due to the presence of both triazole and thiazole rings, as well as the sulfonamide group, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C16H18N6O3S3

Molecular Weight

438.6 g/mol

IUPAC Name

2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H18N6O3S3/c1-21-13(10-22(28(2,24)25)12-6-4-3-5-7-12)19-20-16(21)27-11-14(23)18-15-17-8-9-26-15/h3-9H,10-11H2,1-2H3,(H,17,18,23)

InChI Key

FQWUMJDHOBDQMG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=NC=CS2)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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